

The Discovery of Methyl Dichlorophosphite: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl dichlorophosphite*

Cat. No.: *B017265*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl dichlorophosphite (CH_3OPCl_2), a reactive organophosphorus compound, has become a valuable reagent in modern synthetic chemistry, particularly in the fields of nucleoside chemistry and drug development. Its discovery, however, dates back to the late 19th century, a period of foundational exploration in organophosphorus chemistry. This technical guide provides an in-depth account of the initial synthesis of **methyl dichlorophosphite**, detailing the experimental protocol of the pioneering chemist August Michaelis. The guide summarizes the known physical and chemical properties of the compound in a structured format and includes a visualization of the synthesis workflow.

Introduction: The Dawn of Organophosphorus Chemistry

The latter half of the 19th century witnessed a surge in the exploration of organic compounds containing phosphorus. Spearheading this effort was the German chemist August Michaelis, whose systematic investigations laid the groundwork for much of our modern understanding of organophosphorus chemistry. His work encompassed the synthesis and characterization of a vast array of novel phosphorus-containing molecules, including the subject of this guide: **methyl dichlorophosphite**, also known as methyl phosphorodichloridite.

The First Synthesis: A Landmark Achievement

While the exact year of the first synthesis is not definitively cited in readily available literature, the work of August Michaelis in the late 19th century is recognized as pivotal in the creation of phosphorodichloridites. A general method for the synthesis of alkyl and aryl phosphorodichloridites was developed in his laboratory. The first documented synthesis of **methyl dichlorophosphite** is attributed to Michaelis and his collaborator, Carl Becker, in 1882.

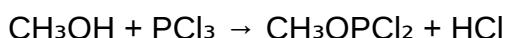
The foundational reaction involves the controlled reaction of methanol with an excess of phosphorus trichloride. This reaction, while seemingly straightforward, required careful control of stoichiometry and reaction conditions to achieve the desired product and avoid the formation of byproducts.

Experimental Protocol: The Michaelis Method

The following protocol is based on the general methods developed by August Michaelis for the synthesis of phosphorodichloridites.

Objective: To synthesize **methyl dichlorophosphite** (methyl phosphorodichloridite) from methanol and phosphorus trichloride.

Reactants:


- Methanol (CH₃OH)
- Phosphorus trichloride (PCl₃)

Procedure:

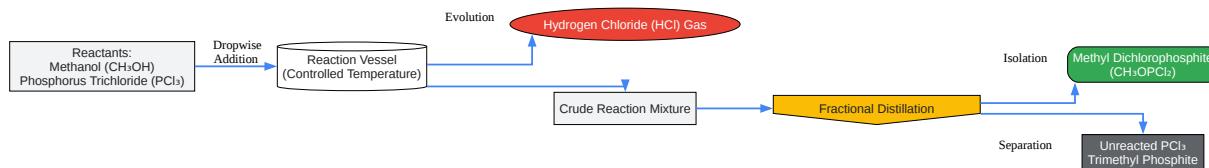
- A reaction flask equipped with a dropping funnel and a reflux condenser is charged with a molar excess of phosphorus trichloride. The apparatus should be protected from atmospheric moisture, as both the reactant and the product are sensitive to hydrolysis.
- Methanol is added dropwise from the dropping funnel to the stirred phosphorus trichloride at a controlled temperature. The reaction is exothermic, and cooling may be necessary to maintain a gentle reaction rate.

- The reaction proceeds with the evolution of hydrogen chloride gas, which should be vented through a suitable trap.
- After the addition of methanol is complete, the reaction mixture is gently warmed to drive the reaction to completion and to remove any dissolved hydrogen chloride.
- The resulting mixture is then subjected to fractional distillation to isolate the **methyl dichlorophosphite** from the unreacted phosphorus trichloride and any byproducts, such as trimethyl phosphite.

Reaction Stoichiometry:

Data Presentation: Properties of Methyl Dichlorophosphite

The following tables summarize the key quantitative data for **methyl dichlorophosphite**.


Physical Properties	
Property	Value
Molecular Formula	$\text{CH}_3\text{Cl}_2\text{OP}$
Molecular Weight	132.91 g/mol
Appearance	Colorless liquid
Boiling Point	93-95 °C
Melting Point	-91 °C
Density	1.376 g/mL at 20 °C
Refractive Index (n^{20}_D)	1.474

Spectroscopic Data

Technique	Key Features
^{31}P NMR	Characteristic chemical shift for a phosphorodichloridite
^1H NMR	Doublet corresponding to the methyl protons, coupled to the phosphorus nucleus
^{13}C NMR	Signal for the methyl carbon
IR Spectroscopy	P-O-C and P-Cl stretching vibrations

Mandatory Visualization: Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of **methyl dichlorophosphite** as described in the historical context.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [The Discovery of Methyl Dichlorophosphite: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b017265#discovery-of-methyl-dichlorophosphite\]](https://www.benchchem.com/product/b017265#discovery-of-methyl-dichlorophosphite)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com